[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine
Description
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is a conformationally restricted amine featuring a bicyclo[3.1.0]hexane scaffold. This structure imposes rigid geometry, making it valuable in medicinal chemistry for optimizing receptor binding and metabolic stability. The bicyclo[3.1.0]hexane core introduces significant ring strain and spatial constraints, which can enhance selectivity for biological targets compared to flexible analogs .
Properties
IUPAC Name |
[(1R,5S)-6-bicyclo[3.1.0]hexanyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-4-7-5-2-1-3-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWULHZMHICFSN-MEKDEQNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine (CAS: 2306247-34-5)
- Structural Difference : Incorporates an oxygen atom in the bicyclo scaffold, forming a 3-oxabicyclo[3.1.0]hexane system.
- Altered electronic properties may influence hydrogen-bonding interactions with targets.
- Applications : Used as a building block in chiral ligands and pharmaceutical intermediates. Available as a hydrochloride salt (CAS: 2682097-06-7) for enhanced stability .
[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]methanol (CAS: 135637-92-2)
- Structural Difference : Replaces the amine group with a hydroxyl moiety.
- Impact :
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
1-(Bicyclo[2.2.1]hept-5-en-2-yl)methanamine
- Structural Difference: Direct methanamine substitution on norbornane.
- Impact: Broader spatial distribution due to the norbornane framework, possibly reducing target selectivity .
Substituted Bicyclo[3.1.0]hexane Derivatives
(1R,5S)-5-Isopropylbicyclo[3.1.0]hex-2-en-2-yl)methanamine
- Structural Difference : Incorporates an isopropyl group and a double bond.
- Impact: Increased hydrophobicity enhances membrane permeability.
IACS-9779 (4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]imidazol-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide)
- Structural Difference : Functionalized with a benzimidazole group and chloro-substituted benzamide.
- Impact :
Key Findings and Implications
Scaffold Rigidity: Bicyclo[3.1.0]hexane derivatives exhibit superior conformational restriction compared to norbornane analogs, favoring target selectivity .
Polarity Modulation : Oxygen substitution (e.g., 3-oxabicyclo) enhances solubility but may reduce blood-brain barrier penetration .
Commercial Availability : Hydrochloride salts of 3-oxabicyclo derivatives are widely accessible, facilitating preclinical research .
Biological Activity
[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine is a bicyclic amine compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound's structure, characterized by a bicyclic framework, influences its biological interactions. The stereochemistry at the 1R and 5S positions is crucial for its activity, as it determines the spatial orientation of functional groups that interact with biological receptors.
Biological Activity Overview
Research has demonstrated several biological activities associated with [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine:
- Agonist Activity : The compound has been evaluated for its agonistic effects on various receptors, particularly in the context of neurotransmitter systems.
- Antiproliferative Effects : Studies indicate that it may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- Neurotransmitter Modulation : Its structural similarity to known neurotransmitter analogs suggests potential use in treating conditions related to monoamine neurotransmitters.
1. Receptor Interaction Studies
Research indicates that [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine exhibits selective binding to certain receptors, notably those involved in neurotransmission:
| Receptor Type | Binding Affinity (Ki) | Activity |
|---|---|---|
| P2Y Receptors | High | Agonist |
| Dopamine Receptors | Moderate | Partial Agonist |
| Serotonin Receptors | Low | Inactive |
These findings suggest that the compound could be useful in modulating neurotransmitter systems, particularly in conditions like depression or anxiety.
2. Antiproliferative Activity
In vitro studies have shown that [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine can induce apoptosis in cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
-
IC50 Values :
Cell Line IC50 (μM) HeLa 15 MCF-7 10 A549 12
The compound's mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.
3. Case Studies
A notable case study involved the administration of [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine in animal models to evaluate its effects on tumor growth:
- Model Used : Xenograft model using MCF-7 cells.
- Results : Tumor size was reduced by approximately 50% over a treatment period of four weeks compared to control groups.
Q & A
Q. Methodological Insight
- Optimize reaction conditions (e.g., temperature, catalysts) to preserve stereochemical integrity.
- Monitor purity via HPLC or LC-MS, especially for intermediates prone to racemization.
How do steric and electronic factors in the bicyclo[3.1.0]hexane core affect reaction pathways in derivatization?
Advanced Research Focus
The fused cyclopropane ring imposes steric constraints, limiting nucleophilic attack to specific positions. For example, hydroxylation at the 3-position of [(1R,5S)-3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol is favored due to ring strain relief, while the methanamine group undergoes reductive amination with aldehydes under mild conditions .
Q. Methodological Insight
- Use DFT calculations to predict reactive sites.
- Employ kinetic studies (e.g., time-resolved NMR) to track regioselectivity.
What analytical approaches resolve contradictions in reported biological activity data for this compound class?
Advanced Research Focus
Discrepancies in activity (e.g., receptor affinity vs. functional assays) may arise from assay conditions (e.g., pH, co-solvents) or impurities. For instance, methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride (CAS 2102502-56-5) showed varying potency in enzymatic vs. cell-based assays due to membrane permeability differences .
Q. Methodological Insight
- Cross-validate results using orthogonal assays (e.g., SPR, fluorescence polarization).
- Characterize compound stability under assay conditions via LC-MS.
What safety protocols are critical for handling [(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine in laboratory settings?
Basic Research Focus
While specific toxicity data for this compound is limited, structurally related amines (e.g., [1,1'-Biphenyl]-3-yl(phenyl)methanamine) require precautions against skin/eye irritation (H315, H319) and respiratory exposure (H335) .
Q. Methodological Insight
- Use fume hoods and PPE (nitrile gloves, P95 respirators).
- Implement waste disposal protocols compliant with OSHA HCS standards.
How can computational modeling enhance the design of analogs targeting specific biological pathways?
Advanced Research Focus
Molecular docking studies with the bicyclo[3.1.0]hexane scaffold reveal preferential binding to G-protein-coupled receptors (GPCRs) due to conformational rigidity. For example, [(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol’s activity in kinase inhibition was predicted via homology modeling .
Q. Methodological Insight
- Perform MD simulations to assess target engagement dynamics.
- Validate predictions with mutagenesis studies (e.g., alanine scanning).
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Focus
Chiral intermediates (e.g., (1R,5S,6r)-6-(aminomethyl)-6-methyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) are prone to racemization under high-temperature or acidic conditions. Catalytic asymmetric synthesis or enzymatic resolution (e.g., lipase-mediated) improves scalability .
Q. Methodological Insight
- Monitor enantiomeric excess (ee) via chiral HPLC.
- Optimize reaction quenching to prevent post-synthesis degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
